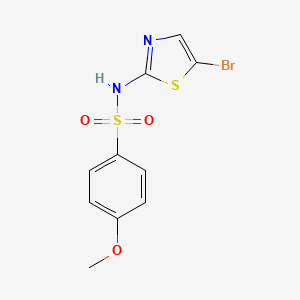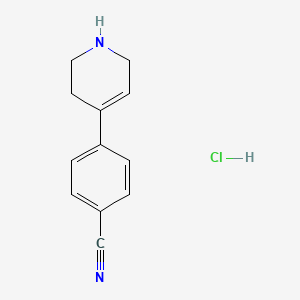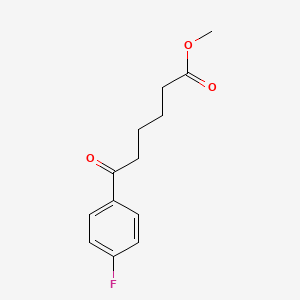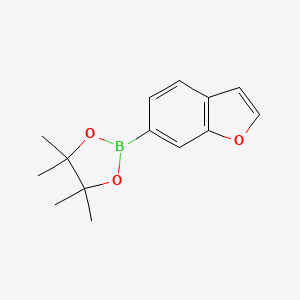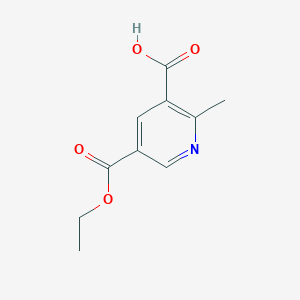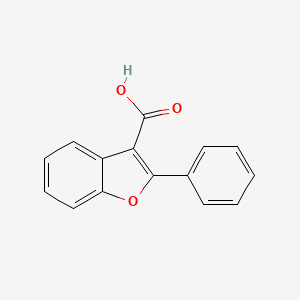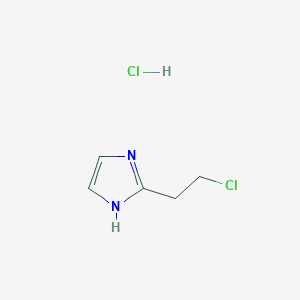![molecular formula C6H5ClN4 B1429814 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine CAS No. 1393181-01-5](/img/structure/B1429814.png)
5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine
Descripción general
Descripción
5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine is a chemical compound with the molecular formula C6H5ClN4. It has a molecular weight of 168.59 . This compound is often used in the synthesis of various derivatives that have shown potential in medical applications .
Synthesis Analysis
The synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine and its derivatives has been described in several studies . For instance, one study described the synthesis of new 1H-pyrazolo[3,4-D]pyrimidine derivatives as potential epidermal growth factor receptor inhibitors (EGFRIs) . Another study reported the design and synthesis of 1H-pyrazolo[3,4-D]pyrimidine derivatives as PAK1 inhibitors .
Molecular Structure Analysis
The molecular structure of 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine is characterized by the presence of a pyrazolo[4,3-D]pyrimidine core, which is a bicyclic system containing two nitrogen atoms . The exact structure can be determined using techniques such as NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine are typically related to its use as a starting material for the synthesis of various derivatives . These reactions often involve the introduction of various functional groups to the pyrazolo[4,3-D]pyrimidine core .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine can be inferred from its molecular structure. It is a solid compound . More specific properties such as melting point, solubility, and stability can be determined experimentally.
Aplicaciones Científicas De Investigación
Cancer Research
This compound has been utilized in cancer research, particularly in the development of small molecules that inhibit CDK2, a protein associated with tumor cell growth. Studies have shown that derivatives of this compound exhibit potent activity against various cancer cell lines, such as MCF-7 and HCT-116 .
Pharmacology
In pharmacological studies, 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine derivatives have demonstrated significant inhibitory activity, with IC50 values indicating strong potential for drug development .
Drug Discovery
The compound’s scaffold has been used to create novel molecules with promising inhibitory effects against target enzymes or receptors, suggesting its utility in the early stages of drug discovery .
Direcciones Futuras
The future research directions for 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine and its derivatives are likely to involve further exploration of their biological activities and potential therapeutic applications. This could include the synthesis of new derivatives, investigation of their mechanisms of action, and evaluation of their efficacy in preclinical and clinical studies .
Propiedades
IUPAC Name |
5-chloro-1-methylpyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-5-3-8-6(7)10-4(5)2-9-11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJXIBBCNSIBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C(N=C2C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

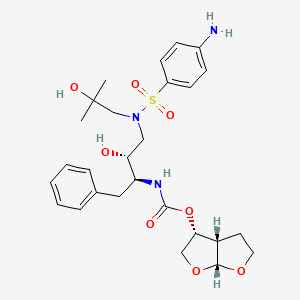
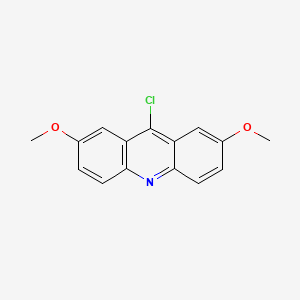
![2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1429737.png)
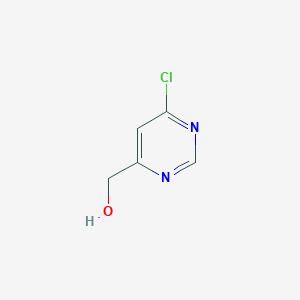
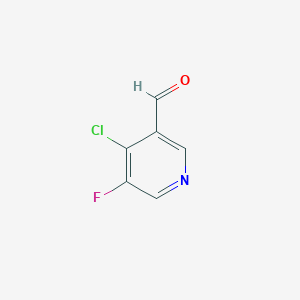
![N-[(2-methoxypyridin-3-yl)methyl]cyclopentanamine](/img/structure/B1429740.png)
